molecular formula C10H9NOS2 B3139499 4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 477845-64-0

4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

Cat. No.: B3139499
CAS No.: 477845-64-0
M. Wt: 223.3 g/mol
InChI Key: OHWDWVVLWHOOKB-UHFFFAOYSA-N
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Description

4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a useful research compound. Its molecular formula is C10H9NOS2 and its molecular weight is 223.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Benzothiazepine Derivatives in Drug Research

Pharmacological and Synthetic Profile

Benzothiazepine derivatives, including those similar in structure to "4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one", have been extensively studied for their diverse biological activities. These activities range from coronary vasodilatory effects to antidepressant and antihypertensive properties. The unique chemical structure of these compounds enables them to interact with various biological targets, making them significant for lead discovery in drug research. The synthesis and chemical transformations of these compounds have stimulated extensive research to develop new compounds with improved efficacy and safety profiles (Dighe et al., 2015).

Biological Activities of Benzothiazepine Derivatives

Synthesis and Pharmacological Profile

The derivatives of benzothiazepines exhibit a wide range of biological activities, including antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and anticancer agents. This diversity in pharmacological profiles highlights the potential of benzothiazepine-based compounds in the development of new therapeutic agents. The structure-activity relationship of these compounds is crucial for designing new derivatives with targeted biological activities (Khasimbi et al., 2021).

Synthetic Approaches to Benzodiazepines

Innovative Synthetic Methods

The exploration of synthetic methodologies for benzodiazepines, including those structurally related to "this compound", has provided valuable insights into the development of new and efficient methods for synthesizing biologically active moieties. These synthetic strategies are crucial for the advancement of medicinal chemistry, enabling the creation of compounds with potential therapeutic benefits (Teli et al., 2023).

Properties

IUPAC Name

4-prop-2-ynyl-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-2-4-11-5-7-14-10-8(9(11)12)3-6-13-10/h1,3,6H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWDWVVLWHOOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCSC2=C(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 2
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 3
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 4
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 5
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one
Reactant of Route 6
Reactant of Route 6
4-(2-propynyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

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